molecular formula C20H19FN4O2S B2515242 N-(3-fluoro-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921485-12-3

N-(3-fluoro-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2515242
CAS RN: 921485-12-3
M. Wt: 398.46
InChI Key: OOSJFRPYYBZPOP-UHFFFAOYSA-N
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Description

The compound "N-(3-fluoro-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide" is a part of a broader class of bioactive molecules that have been synthesized and evaluated for various biological activities, including anticancer and antimicrobial properties. These compounds typically feature a core structure that includes a thiazole ring and an acetamide group, which are often modified with different substituents to enhance their biological activity.

Synthesis Analysis

The synthesis of related compounds often involves C-C coupling methodologies, as seen in the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides . These methods can include the use of palladium(0) catalysis with aryl boronic pinacol ester/acids. The synthesis process is crucial for the generation of a diverse array of derivatives that can be screened for biological activity.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a thiazole ring and an acetamide moiety. The structure-activity relationships (SAR) are driven by modifications to this core, as demonstrated by the discovery of lead compounds with high in vitro potency against cancer cell lines . Single crystal X-ray diffraction studies, along with NMR and FT-IR spectroscopy, are commonly used to confirm the structures of these compounds .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of functional groups that can participate in various interactions. For instance, the ureido group can engage in hydrogen bonding, which is significant for biological activity such as urease inhibition . The intramolecular π-π stacking and Van der Waals forces also play a role in stabilizing the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of halogen substituents, as well as other electron-withdrawing or electron-donating groups, can significantly affect these properties. Theoretical calculations, such as density functional theory (DFT), are often employed to predict these properties and to understand the electronic characteristics of the molecules .

Case Studies

Several case studies demonstrate the potential of these compounds in biological applications. For example, compound 6b from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family showed significant tumor growth reduction in vivo in a mouse xenograft model . Additionally, N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide displayed significant urease inhibition activity, surpassing the standard used in the study . These case studies highlight the therapeutic potential of these compounds and the importance of further investigation into their mechanisms of action and efficacy in various biological contexts.

Scientific Research Applications

Biological Effects of Related Compounds

A review on the toxicology of acetamide and its derivatives highlights the commercial importance and biological consequences of exposure to these chemicals, including environmental toxicology advancements (Kennedy, 2001) Consensus Paper.

Chemosensors Development

Research on 4-methyl-2,6-diformylphenol (DFP) derivatives, which share structural similarities with aromatic compounds, outlines their application in developing chemosensors for detecting metal ions and other analytes, demonstrating the potential for compounds with complex aromatic systems in sensor technology (Roy, 2021) Consensus Paper.

Pharmacological Studies on Analogs

A study on flutamide, which involves aromatic rings and amide functionalities similar to the compound , reviews its pharmacodynamic and pharmacokinetic properties, illustrating the application of such compounds in therapeutic use against diseases like prostatic cancer (Brogden & Chrisp, 1991) Consensus Paper.

Environmental Protection and Compound Removal

An investigation into the adsorptive removal of acetaminophen from water provides insights into environmental protection strategies, highlighting the importance of understanding the environmental impact and degradation pathways of pharmacologically active compounds (Igwegbe et al., 2021) Consensus Paper.

Synthesis of Key Intermediates

A practical synthesis method for 2-fluoro-4-bromobiphenyl, a compound with structural elements that might be found in complex acetamides, underscores the significance of synthetic pathways in creating intermediates for further pharmacological development (Qiu et al., 2009) Consensus Paper.

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2S/c1-12-4-3-5-14(8-12)23-19(27)25-20-24-16(11-28-20)10-18(26)22-15-7-6-13(2)17(21)9-15/h3-9,11H,10H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSJFRPYYBZPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

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